rac N-Desmethyl Mephenytoin-D5 (Major)
Overview
Description
rac N-Desmethyl Mephenytoin-D5 (Major): is a deuterated analog of N-Desmethyl Mephenytoin, which is a metabolite of the anticonvulsant drug Mephenytoin. This compound is used primarily in scientific research, particularly in the fields of pharmacology and toxicology, to study the metabolism and pharmacokinetics of Mephenytoin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac N-Desmethyl Mephenytoin-D5 (Major) involves the deuteration of the parent compound, N-Desmethyl Mephenytoin. The process typically includes the following steps:
Purification: The purification of the deuterated compound to achieve the desired isotopic purity.
Industrial Production Methods: Industrial production of rac N-Desmethyl Mephenytoin-D5 (Major) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of N-Desmethyl Mephenytoin using deuterium gas or deuterated reagents.
Crystallization: Crystallization techniques to purify the compound.
Quality Control: Rigorous quality control measures to ensure the isotopic purity and chemical integrity of the final product.
Chemical Reactions Analysis
Types of Reactions: rac N-Desmethyl Mephenytoin-D5 (Major) can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction to less oxidized forms.
Substitution: Substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more reduced forms of the compound .
Scientific Research Applications
rac N-Desmethyl Mephenytoin-D5 (Major) has several scientific research applications, including:
Pharmacokinetics: Studying the metabolism and pharmacokinetics of Mephenytoin.
Toxicology: Investigating the toxicological properties of Mephenytoin and its metabolites.
Drug Development: Assisting in the development of new anticonvulsant drugs by providing insights into the metabolic pathways of existing drugs.
Analytical Chemistry: Serving as a reference standard in analytical chemistry for the quantification of Mephenytoin and its metabolites
Mechanism of Action
The mechanism of action of rac N-Desmethyl Mephenytoin-D5 (Major) involves its interaction with various molecular targets and pathways. As a metabolite of Mephenytoin, it is believed to exert its effects by:
Inhibition of Sodium Channels: Blocking sodium channels in neurons, which reduces neuronal excitability and prevents seizures.
Modulation of GABA Receptors: Enhancing the activity of gamma-aminobutyric acid (GABA) receptors, which have inhibitory effects on neuronal activity.
Comparison with Similar Compounds
N-Desmethyl Mephenytoin: The non-deuterated analog of rac N-Desmethyl Mephenytoin-D5 (Major).
Mephenytoin: The parent compound from which rac N-Desmethyl Mephenytoin-D5 (Major) is derived.
Phenytoin: Another anticonvulsant drug with a similar mechanism of action.
Uniqueness: rac N-Desmethyl Mephenytoin-D5 (Major) is unique due to its deuterated nature, which provides distinct advantages in scientific research, such as:
Isotopic Labeling: Facilitates the study of metabolic pathways and pharmacokinetics.
Enhanced Stability: Deuteration can enhance the stability of the compound, making it more suitable for long-term studies
Properties
IUPAC Name |
5-ethyl-5-(2,3,4,5,6-pentadeuteriophenyl)imidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15)/i3D,4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTWZFJEMMUFLC-DKFMXDSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)NC(=O)N2)CC)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480960 | |
Record name | rac N-Desmethyl Mephenytoin-D5 (Major) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119458-27-4 | |
Record name | rac N-Desmethyl Mephenytoin-D5 (Major) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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